molecular formula C17H16FN3O3S2 B2962270 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide CAS No. 921513-10-2

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide

Cat. No. B2962270
CAS RN: 921513-10-2
M. Wt: 393.45
InChI Key: SRZXDNHLRTYAAO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridazine ring (a six-membered ring with two nitrogen atoms), a thiophene ring (a five-membered ring with a sulfur atom), a sulfonamide group, and a fluorophenyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the sulfonamide group might participate in acid-base reactions, while the pyridazine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom might increase its stability and affect its polarity .

Scientific Research Applications

Antiproliferative Agents

A study by Pawar, Pansare, and Shinde (2018) focused on synthesizing derivatives of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide for antiproliferative applications. These compounds showed significant in-vitro antiproliferative activity against various cancer cell lines, including MCF-7, HeLa, A-549, and Du-145. The compounds were characterized using techniques like NMR and LC-MS, and their purity was verified through HPLC. This research indicates the potential of such compounds in cancer therapy due to their antiproliferative properties (Pawar, Pansare, & Shinde, 2018).

Antibacterial Agents

Research by Azab, Youssef, and El-Bordany (2013) involved synthesizing new heterocyclic compounds containing a sulfonamido moiety, which showed promising antibacterial properties. The study aimed to develop these compounds as antibacterial agents, indicating the broad scope of application of sulfonamide derivatives in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Agents

Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, including sulfonamide derivatives, and evaluated their antimicrobial activity against various bacteria and fungi. This research highlights the potential of sulfonamide derivatives in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Antiviral Agents

Chen et al. (2010) conducted a study on the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, demonstrating their potential antiviral activity, particularly against the tobacco mosaic virus. This research suggests the possibility of utilizing sulfonamide derivatives in antiviral therapies (Chen et al., 2010).

Antioxidant Agents

A study by Mehvish and Kumar (2022) focused on synthesizing new series of 3(2h)-one pyridazinone derivatives with antioxidant activity. These compounds, including sulfonamide derivatives, were evaluated for their in-vitro antioxidant activity, demonstrating their potential as potent antioxidants (Mehvish & Kumar, 2022).

Herbicidal Agents

Research by Moran (2003) on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds showed these compounds possessing excellent herbicidal activity on a broad spectrum of vegetation. This indicates the potential use of such sulfonamide derivatives in agricultural applications as herbicides (Moran, 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S2/c1-12-2-9-17(25-12)26(23,24)19-10-11-21-16(22)8-7-15(20-21)13-3-5-14(18)6-4-13/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZXDNHLRTYAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide

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